Ethyl 1-(cyclopentylcarbamothioyl)piperidine-3-carboxylate
Description
Ethyl 1-(cyclopentylcarbamothioyl)piperidine-3-carboxylate is a piperidine-based compound featuring a cyclopentylcarbamothioyl substituent at the 1-position and an ethyl ester group at the 3-position.
The carbamothioyl group (–NH–C(=S)–) in this compound distinguishes it from sulfonyl, benzoyl, or Boc-protected analogs. This group may enhance hydrogen-bonding capabilities or metal coordination, influencing physicochemical properties and biological interactions.
Properties
IUPAC Name |
ethyl 1-(cyclopentylcarbamothioyl)piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2S/c1-2-18-13(17)11-6-5-9-16(10-11)14(19)15-12-7-3-4-8-12/h11-12H,2-10H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQWQQKKTKYAIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=S)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 1-(cyclopentylcarbamothioyl)piperidine-3-carboxylate involves several steps. One common method includes the reaction of piperidine derivatives with cyclopentyl isothiocyanate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Chemical Reactions Analysis
Ethyl 1-(cyclopentylcarbamothioyl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.
Scientific Research Applications
Ethyl 1-(cyclopentylcarbamothioyl)piperidine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 1-(cyclopentylcarbamothioyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent-Based Classification
Piperidine-3-carboxylate derivatives are classified by their 1-position substituents. Key analogs include:
*Calculated based on structural similarity.
Structural and Functional Divergence
- Electron Effects: Sulfonyl groups () are electron-withdrawing, reducing nucleophilicity at the piperidine nitrogen. In contrast, the carbamothioyl group may act as a weak electron donor.
- Hydrogen Bonding : The thioamide (–NH–C(=S)–) group offers unique hydrogen-bonding motifs compared to sulfonamides (–SO₂–NH–) or esters.
Biological Activity
Ethyl 1-(cyclopentylcarbamothioyl)piperidine-3-carboxylate is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₃H₁₈N₂O₂S
- Molecular Weight : 270.36 g/mol
- CAS Number : Not specified in the literature.
The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems and enzymes:
- Dipeptidyl Peptidase-4 (DPP-4) Inhibition : This compound has been noted for its potential as a DPP-4 inhibitor, which plays a crucial role in glucose metabolism and insulin signaling pathways. Inhibition of DPP-4 can enhance incretin levels, leading to improved glycemic control in diabetic models .
- Serotonin and Noradrenaline Reuptake Inhibition : The compound may also act as a serotonin and noradrenaline reuptake inhibitor, which is significant for its potential use in treating mood disorders and anxiety .
- GABA Uptake Inhibition : It has been suggested that this compound may inhibit GABA uptake, thereby influencing GABAergic transmission, which is vital for maintaining the excitatory-inhibitory balance in the central nervous system .
Biological Activity Summary Table
| Biological Activity | Mechanism | References |
|---|---|---|
| DPP-4 Inhibition | Enhances incretin levels | |
| Serotonin/Noradrenaline Reuptake | Modulates mood and anxiety | |
| GABA Uptake Inhibition | Affects excitatory-inhibitory balance |
Case Studies and Research Findings
- Diabetes Management :
- Anxiety Disorders :
- Neuroprotection :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
